4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol
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Overview
Description
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is an organic compound known for its vibrant color and complex structure. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure consists of a resorcinol core with two azo groups attached to phenylamino substituents, making it a member of the azo dye family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol typically involves the diazotization of aniline derivatives followed by coupling with resorcinol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include nucleophilic sites on other molecules, allowing it to form stable complexes. The pathways involved often include electron transfer processes, making it useful in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(phenylazo)resorcinol
- 4,4’-bis(phenylamino)azobenzene
- 2,6-bis(phenylamino)azobenzene
Uniqueness
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is unique due to its dual azo groups and phenylamino substituents, which provide enhanced stability and color properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it more versatile in various applications .
Properties
CAS No. |
67801-52-9 |
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Molecular Formula |
C30H24N6O2 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4,6-bis[(4-anilinophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H24N6O2/c37-29-20-30(38)28(36-34-26-17-13-24(14-18-26)32-22-9-5-2-6-10-22)19-27(29)35-33-25-15-11-23(12-16-25)31-21-7-3-1-4-8-21/h1-20,31-32,37-38H |
InChI Key |
KHRLXDLDLKBFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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